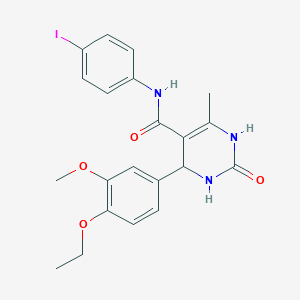
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDDP and is a pyrrole derivative that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CDDP is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, CDDP has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDDP is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies. However, one of the limitations of CDDP is its potential toxicity, which may limit its clinical applications.
Future Directions
There are several future directions for the study of CDDP, including the development of new cancer therapies, the investigation of its anti-inflammatory and analgesic properties, and the optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of CDDP and its potential toxicity, which may limit its clinical applications.
Conclusion:
In conclusion, 3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, including its potent antitumor activity and anti-inflammatory and analgesic properties. However, further studies are needed to fully understand its mechanism of action and potential toxicity, which may limit its clinical applications.
Synthesis Methods
The synthesis of CDDP can be achieved through various methods, including the reaction of 3,4-dichloroaniline with 3-methylpiperidin-1-amine to form an intermediate, which is then reacted with a chlorinated pyrrole derivative to yield CDDP. This synthesis method has been optimized to produce high yields of CDDP with high purity.
Scientific Research Applications
CDDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
properties
Molecular Formula |
C16H15Cl3N2O2 |
|---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15Cl3N2O2/c1-9-3-2-6-20(8-9)14-13(19)15(22)21(16(14)23)10-4-5-11(17)12(18)7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
QIIGQAJZDPRKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)

